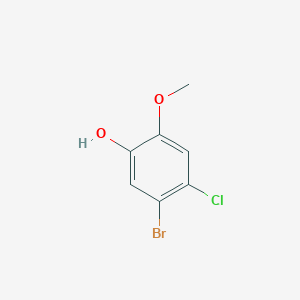

5-Bromo-4-chloro-2-methoxyphenol

Description

Contextualization of Halogenated Phenols in Organic Chemistry

Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms. The presence of halogens significantly influences the electronic properties and reactivity of the phenolic ring. The hydroxyl group (-OH) of phenol is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution reactions. openstax.org This means that it increases the reactivity of the benzene (B151609) ring towards electrophiles and directs incoming substituents to the positions ortho and para to the hydroxyl group.

The introduction of halogen atoms, which are electronegative, has a dual effect. Inductively, they withdraw electron density from the ring, which can decrease its reactivity. However, through resonance, they can also donate electron density, a factor that is particularly important for the stabilization of reaction intermediates. This interplay of inductive and resonance effects, combined with the directing influence of the hydroxyl group, makes the chemistry of halogenated phenols rich and complex. They are important intermediates in organic synthesis, allowing for a wide range of further chemical modifications. nih.gov

Historical Overview of Substituted Anisoles and Guaiacols

Anisole (B1667542), or methoxybenzene, is an organic ether with a methyl group attached to a phenyl group via an oxygen atom. wikipedia.org Substituted anisoles, which have additional functional groups on the benzene ring, have a long history in chemistry. The methoxy (B1213986) group in anisole is also an ortho-, para-directing and activating group for electrophilic aromatic substitution, making the ring more reactive than benzene. wikipedia.org Historically, substituted anisoles have been crucial precursors in the synthesis of fragrances, pharmaceuticals, and other fine chemicals. wikipedia.org For instance, anisole itself is a precursor to synthetic anethole, a flavor compound. wikipedia.org

Guaiacol (B22219), or 2-methoxyphenol, is a naturally occurring phenolic compound and a key structural motif in many larger biomolecules. wikipedia.org It is a major component of wood creosote (B1164894) and is known for its characteristic smoky aroma. thegoodscentscompany.com Historically, guaiacol and its derivatives have been significant in the development of flavor chemistry and have served as precursors for valuable compounds like vanillin. wikipedia.org The study of guaiacol's reactions has provided fundamental insights into the chemistry of methoxyphenols, including their oxidation and substitution patterns.

Rationale for Academic Investigation of 5-Bromo-4-chloro-2-methoxyphenol

The academic interest in this compound stems from its potential as a building block in the synthesis of more complex molecules. The specific arrangement of the bromo, chloro, and methoxy substituents on the phenol ring offers a unique platform for regioselective reactions. Chemists can selectively target one of the halogen atoms for displacement or coupling reactions, leaving the others intact for subsequent transformations. This controlled reactivity is highly valuable in multi-step organic synthesis.

Furthermore, the combination of different halogens (bromine and chlorine) and a methoxy group on the same aromatic ring allows for the investigation of their combined electronic and steric effects on the reactivity of the phenol. This provides a model system for studying fundamental principles of physical organic chemistry. The compound's structure also makes it a potential intermediate in the synthesis of novel compounds with interesting biological or material properties.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound primarily falls into the domain of synthetic organic chemistry. Investigations often focus on its use as a precursor or intermediate in the construction of larger, more complex molecular architectures. For example, related structures are used in the synthesis of pharmacologically active compounds. The presence of the bromo and chloro substituents allows for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLVRYBRBRMDCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 5 Bromo 4 Chloro 2 Methoxyphenol

De Novo Synthetic Approaches to 5-Bromo-4-chloro-2-methoxyphenol

Constructing this compound from basic building blocks allows for precise control over the substitution pattern on the aromatic ring. Key to these methods are regioselective halogenation and methoxylation reactions.

Regioselective Halogenation Strategies for Phenolic Substrates

The introduction of bromine and chlorine atoms onto a phenolic ring at specific positions is a critical step in the synthesis of this compound. The directing effects of the hydroxyl and methoxy (B1213986) groups, along with the choice of halogenating agents and reaction conditions, play a pivotal role in achieving the desired regiochemistry.

The bromination of phenolic compounds can be achieved using various reagents and protocols, each offering different levels of reactivity and selectivity. For instance, the use of N-Bromosuccinimide (NBS) is a common method for the bromination of activated aromatic rings like phenols. In one documented synthesis of 5-bromo-2-methoxyphenol (B1267044), a precursor to the target molecule, guaiacol (B22219) (2-methoxyphenol) is treated with trifluoroacetic anhydride (B1165640) and a catalytic amount of potassium tert-butoxide before the addition of NBS in acetonitrile. chemicalbook.com This method results in a high yield of the desired 5-bromo isomer. chemicalbook.com

Another approach involves the use of elemental bromine, often with a catalyst. For example, the bromination of o-methoxyphenol can be carried out using bromine with iron powder as a catalyst after protecting the phenolic hydroxyl group via acetylation. google.comchemicalbook.com This three-step process of acetylation, bromination, and subsequent deacetylation also yields 5-bromo-2-methoxyphenol. google.comchemicalbook.com

The choice of solvent and catalyst can significantly influence the regioselectivity of bromination. Research on the bromination of phenols with hydrobromic acid (HBr) has shown that using a sterically hindered sulfoxide (B87167) can favor the formation of the para-brominated product. ccspublishing.org.cn

Table 1: Comparison of Bromination Reagents for Phenolic Substrates

| Reagent System | Substrate Example | Key Conditions | Outcome/Selectivity | Reference |

| N-Bromosuccinimide (NBS) / Trifluoroacetic anhydride | Guaiacol | Acetonitrile, ambient temperature | High yield of 5-bromo-2-methoxyphenol | chemicalbook.com |

| Bromine / Iron powder | o-Methoxyphenol (acetylated) | DMF, 70-80°C | Yields 5-bromo-2-methoxyphenol after deacetylation | google.com |

| HBr / Sterically hindered sulfoxide | Phenols | Varies | High p/o selectivity | ccspublishing.org.cn |

Similar to bromination, the chlorination of phenolic compounds requires control to achieve the desired substitution pattern. The starting material for the synthesis of this compound is often a pre-brominated or pre-methoxylated phenol (B47542). For the synthesis of related compounds like 4-bromo-2-chlorophenols, the bromination of 2-chlorophenol (B165306) is a key step. google.com This suggests that a potential route to this compound could involve the chlorination of 5-bromo-2-methoxyphenol.

Reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) are commonly employed for the chlorination of activated aromatic rings. The inherent directing effects of the existing substituents (bromo and methoxy groups) on the precursor will guide the position of the incoming chloro group.

Ortho-Methoxylation and Related Etherification Techniques

The introduction of a methoxy group ortho to a hydroxyl group is a key transformation in the synthesis of guaiacol-type structures. While direct ortho-methoxylation of a dihalogenated phenol presents challenges, modern catalytic methods are emerging. A palladium/norbornene-catalyzed ortho-C–H methoxylation of aryl halides has been developed, offering a route to methyl aryl ethers. nih.govresearchgate.net This technique utilizes a polarity-reversed N-O reagent and could potentially be applied to a dihalogenated phenol to introduce the methoxy group at a late stage in the synthesis. nih.govresearchgate.net

More traditionally, the synthesis would start from a precursor that already contains the 2-methoxyphenol (guaiacol) core, which is then subjected to sequential halogenation.

Multi-Step Convergent and Linear Synthesis Strategies

The synthesis of polysubstituted benzenes like this compound necessitates a well-designed multi-step strategy. libretexts.orglumenlearning.comyoutube.comyoutube.com The order of the reactions is crucial to ensure the correct regiochemical outcome due to the directing effects of the substituents. lumenlearning.com

A plausible linear synthesis could start with guaiacol (2-methoxyphenol). The first step would be bromination to yield 5-bromo-2-methoxyphenol. chemicalbook.comgoogle.com The subsequent step would be the chlorination of this intermediate. The directing effects of the hydroxyl (ortho-, para-directing), methoxy (ortho-, para-directing), and bromo (ortho-, para-directing but deactivating) groups would need to be carefully considered to achieve chlorination at the 4-position.

A convergent strategy might involve the synthesis of a dihalogenated precursor which is then methoxylated. For example, starting with a suitable dichlorobromobenzene derivative and introducing the hydroxyl and methoxy groups in subsequent steps. However, the selective introduction of these oxygen-containing functional groups in the presence of halogens can be challenging.

Synthesis of this compound from Precursors

An alternative to de novo synthesis is to start from a precursor that already possesses some of the required functional groups in the correct positions.

A potential precursor is 5-bromo-2-methoxyphenol, which can be synthesized from guaiacol. chemicalbook.comgoogle.com The subsequent chlorination of 5-bromo-2-methoxyphenol would be the key step. The strong activating and ortho-, para-directing nature of the hydroxyl group, combined with the para-directing effect of the methoxy group and the deactivating but ortho-, para-directing effect of the bromine atom, would likely direct the incoming chlorine atom to the position para to the hydroxyl group, which is the desired 4-position.

Another possible precursor could be 4-chloro-2-methoxyphenol (B107037) (4-chloroguaiacol). medchemexpress.com Bromination of this compound would then be required. The hydroxyl and methoxy groups would direct the incoming bromine to the positions ortho or para to them. The position para to the hydroxyl group is already occupied by chlorine, and the position ortho to the hydroxyl and meta to the methoxy group would be a likely site for bromination, leading to the desired this compound.

Table 2: Potential Precursors for the Synthesis of this compound

| Precursor | Subsequent Reaction | Key Considerations |

| 5-Bromo-2-methoxyphenol | Chlorination | Regioselectivity directed by -OH, -OCH3, and -Br groups. |

| 4-Chloro-2-methoxyphenol | Bromination | Regioselectivity directed by -OH, -OCH3, and -Cl groups. |

Transformation of Other Halogenated Phenols

The synthesis of this compound can be achieved through the selective halogenation of a pre-existing halogenated phenol. A common precursor for this transformation is 4-chloro-2-methoxyphenol. The introduction of a bromine atom at the 5-position is typically accomplished through electrophilic aromatic substitution.

One documented method involves the bromination of 2-chlorophenol, which can produce 4-bromo-2-chlorophenol (B165030) in high yields. google.com This process can be carried out in the presence of a catalyst, such as triethylamine (B128534) hydrochloride, in a solvent like chlorobenzene (B131634) to improve selectivity and yield. google.com While this specific example does not yield the target molecule directly, it demonstrates the principle of introducing a bromine atom onto a chlorinated phenol ring. The direct bromination of 4-chloro-2-methoxyphenol would follow a similar electrophilic aromatic substitution mechanism. The methoxy group at the 2-position and the hydroxyl group are ortho-, para-directing groups, and the chlorine at the 4-position is also an ortho-, para-director. The steric hindrance and the electronic effects of these substituents would influence the regioselectivity of the bromination reaction.

Another relevant transformation involves the conversion of phenols to aryl halides via boronate ester intermediates. organic-chemistry.org This multi-step process begins with the conversion of a phenol to an aryl triflate, followed by a palladium-catalyzed reaction with pinacolborane to form a boronate ester. organic-chemistry.org Subsequent halogenation with a suitable bromine source, such as copper(II) bromide, can then introduce the bromine atom. organic-chemistry.org This method offers a milder alternative to direct halogenation. organic-chemistry.org

Derivatization from Simpler Methoxybenzene Analogues

A prevalent strategy for synthesizing polysubstituted phenols like this compound is to start with a simpler, more readily available methoxybenzene analogue, such as guaiacol (2-methoxyphenol). chemicalbook.comgoogle.com This approach involves a sequence of halogenation and other functional group manipulations.

A patented method describes the synthesis of 5-bromo-2-methoxyphenol from guaiacol. google.com This process involves three main steps:

Protection: The phenolic hydroxyl group of guaiacol is protected by acetylation using acetic anhydride. google.com

Bromination: The resulting acetate (B1210297) is then brominated. google.com

Deprotection: Finally, the acetyl group is removed to yield 5-bromo-2-methoxyphenol. google.com

A similar synthesis of 5-bromo-2-methoxyphenol from guaiacol involves protection with trifluoroacetic anhydride, followed by bromination with N-bromosuccinimide, and subsequent deprotection. chemicalbook.com The chlorination of the resulting 5-bromo-2-methoxyphenol would then be required to obtain the final product. The regioselectivity of this chlorination step would be critical.

The synthesis of aryl-substituted 2-methoxyphenol derivatives can also be achieved from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. nih.gov This method provides a novel route to substituted guaiacol derivatives which could potentially be halogenated to yield the target compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in chemical synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govroyalsocietypublishing.orgresearchgate.net

Solvent-Free and Reduced-Solvent Reaction Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. royalsocietypublishing.org Research in organic synthesis is increasingly focused on developing solvent-free reactions or using more environmentally benign solvents like water or ionic liquids. royalsocietypublishing.orgnumberanalytics.com While specific solvent-free methods for the synthesis of this compound are not extensively documented, the principles can be applied. For example, performing bromination or chlorination reactions in the absence of a solvent or in a recyclable solvent would be a greener approach. orgsyn.org

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions and with lower energy consumption. rsc.org The use of catalysts can also reduce the amount of waste generated. nih.gov

In the context of synthesizing halogenated phenols, several catalytic approaches are relevant:

Recyclable Catalysts: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key green chemistry strategy. numberanalytics.com For example, a recyclable palladium catalyst has been used for the Suzuki-Miyaura coupling of phenols in water. numberanalytics.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. researchgate.net For instance, Escherichia coli cells expressing 4-hydroxyphenylacetate (B1229458) 3-hydroxylase have been used for the biotransformation of 4-halophenols to 4-halocatechols. researchgate.net An artificial metalloenzyme has also been shown to catalyze the oxidation of various halogenated phenols. mdpi.com

Atom Economy and Sustainability Assessments in Synthesis

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govprimescholars.com Reactions with high atom economy are preferred in green chemistry as they generate less waste. nih.gov Substitution and elimination reactions often have poor atom economy because they produce byproducts that are not incorporated into the final product. primescholars.com

The synthesis of this compound often involves substitution reactions, which can have a lower atom economy. For example, in a synthesis starting from guaiacol, the atoms from the protecting group and the leaving groups in the halogenation steps are not part of the final product.

Optimization of Reaction Parameters and Scale-Up Considerations

The successful and efficient synthesis of this compound on both a laboratory and industrial scale hinges on the careful optimization of reaction parameters to maximize yield and purity, as well as addressing the challenges inherent in scaling up chemical processes.

Process Parameter Optimization for Yield and Purity

The optimization of the synthetic route to this compound would focus on the key halogenation steps: the bromination of the starting material and the subsequent chlorination of the brominated intermediate.

Bromination Step Optimization:

A common precursor for this synthesis is guaiacol (2-methoxyphenol). The bromination of guaiacol must be controlled to favor the formation of 5-Bromo-2-methoxyphenol. A typical laboratory-scale synthesis involves a three-step process: acetylation of the phenolic hydroxyl group of guaiacol, followed by bromination, and subsequent deacetylation. google.com Another approach is the direct bromination using N-bromosuccinimide (NBS). chemicalbook.com

Key parameters to optimize for this step include:

Brominating Agent: The choice between bromine with an iron catalyst and N-bromosuccinimide can impact selectivity and handling safety. google.com

Solvent: The solvent can influence the reactivity and selectivity of the bromination reaction.

Temperature: Reaction temperature is a critical factor; for instance, a patented method using bromine and an iron catalyst specifies a reaction temperature of 70-80°C. google.com

Reaction Time: Adequate reaction time is necessary for the completion of the bromination, with one laboratory method describing a 24-hour reaction period when using NBS. chemicalbook.com

Chlorination Step Optimization:

The selective chlorination of 5-Bromo-2-methoxyphenol at the 4-position is a crucial step. The hydroxyl and methoxy groups are ortho-, para-directing, and the bromine atom is also an ortho-, para-director. Therefore, achieving high regioselectivity for the chlorine atom to add at the C4 position, which is para to the hydroxyl group and ortho to the bromine atom, requires careful control of the chlorinating agent and reaction conditions.

Common chlorinating agents for phenols include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). commonorganicchemistry.commdpi.com The use of catalysts can significantly enhance the regioselectivity of chlorination. For instance, Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are often used as activators. mdpi.comresearchgate.net

The table below outlines general parameters that would be optimized for the chlorination of a phenol, which would be applicable to the synthesis of this compound.

Table 1: General Parameters for Optimization of Phenol Chlorination

| Parameter | Options and Considerations | Potential Impact on Yield and Purity |

| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS) | Choice of agent affects reactivity and by-product profile. |

| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃), Zeolites, Sulfur-based catalysts | Can significantly improve regioselectivity, favoring the desired isomer and reducing purification challenges. mdpi.comresearchgate.netresearchgate.net |

| Solvent | Chlorinated hydrocarbons, Apolar aprotic solvents | Solvent choice can influence catalyst activity and product solubility. google.com |

| Temperature | Typically room temperature to moderate heating | Temperature control is crucial to prevent over-chlorination and side reactions. |

| Stoichiometry | Molar ratio of substrate to chlorinating agent | Precise control of stoichiometry is needed to avoid the formation of di- or tri-chlorinated by-products. |

For example, studies on the para-selective chlorination of phenols have shown that using sulfuryl chloride with specific sulfur-containing catalysts can lead to high yields and excellent para/ortho ratios. mdpi.comresearchgate.net Such a strategy would be highly relevant for directing the chlorine atom to the desired 4-position in 5-Bromo-2-methoxyphenol.

Challenges and Strategies in Large-Scale Production

Scaling up the synthesis of this compound from the laboratory bench to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Key Challenges in Scale-Up:

Heat Management: Halogenation reactions are often exothermic. Efficient heat removal is critical in large reactors to prevent runaway reactions and the formation of unwanted by-products due to temperature spikes.

Mass Transfer: In heterogeneous reactions, such as those involving solid catalysts, ensuring efficient mixing and mass transfer between phases becomes more challenging in large vessels.

Handling of Hazardous Materials: The use of corrosive and toxic reagents like bromine, sulfuryl chloride, and Lewis acids requires specialized equipment and stringent safety protocols on a large scale.

Solvent Recovery: The use of large volumes of solvents requires efficient recovery and recycling systems to minimize costs and environmental impact.

Strategies for Successful Scale-Up:

To mitigate these challenges, several strategies can be employed during the process development and scale-up phases.

Table 2: Strategies for Large-Scale Production of Halogenated Phenols

| Strategy | Description | Benefit |

| Process Intensification | Utilizing technologies like continuous flow reactors or microreactors. | Offers superior heat and mass transfer, improved safety, and potentially higher yields and purity. |

| Catalyst Selection and Optimization | Developing robust and recyclable heterogeneous catalysts. | Simplifies product purification, reduces waste, and can lower catalyst costs. Zeolite catalysts, for example, have been explored for shape-selective chlorination of phenols. researchgate.net |

| One-Pot Procedures | Designing synthetic routes where multiple reaction steps are carried out in the same reactor without isolating intermediates. | Can reduce processing time, solvent usage, and waste generation. A one-pot synthesis has been reported for the structurally related 5-bromo-2-chloro-4'-ethoxy diphenylmethane (B89790). google.com |

| Solvent Selection | Choosing solvents that are effective for the reaction, facilitate product isolation, and are easily recoverable. | Optimizes process efficiency and reduces environmental footprint. |

| Process Analytical Technology (PAT) | Implementing real-time monitoring of reaction parameters (e.g., temperature, concentration). | Allows for tighter control of the process, ensuring consistent product quality and early detection of deviations. |

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 4 Chloro 2 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

High-Resolution Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 5-Bromo-4-chloro-2-methoxyphenol is predicted to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methoxy (B1213986) group protons. The substitution pattern on the benzene (B151609) ring—a bromine atom at position 5, a chlorine atom at position 4, a methoxy group at position 2, and a hydroxyl group at position 1—leaves two aromatic protons.

The proton at position 3 (H-3) is expected to appear as a singlet, as it has no adjacent protons to couple with. The proton at position 6 (H-6) is also anticipated to be a singlet for the same reason. The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents. The methoxy group (-OCH₃) is an electron-donating group, which would typically shield the ortho and para protons, shifting them to a lower chemical shift (upfield). Conversely, the bromine and chlorine atoms are electron-withdrawing groups, which deshield the protons, moving them to a higher chemical shift (downfield).

The hydroxyl proton (-OH) signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.0 - 7.2 | s |

| H-6 | 6.8 - 7.0 | s |

| -OCH₃ | 3.8 - 4.0 | s |

| -OH | Variable | br s |

Note: These are predicted values based on the analysis of similar compounds. s = singlet, br s = broad singlet.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct signals are expected, one for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents.

The carbon atom attached to the hydroxyl group (C-1) and the methoxy group (C-2) are expected to have higher chemical shifts due to the deshielding effect of the oxygen atoms. The carbons bonded to the halogen atoms (C-4 and C-5) will also be influenced, with their chemical shifts being affected by the electronegativity and size of the halogens. The remaining aromatic carbons (C-3 and C-6) and the methoxy carbon will have characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 150 |

| C-2 | 148 - 153 |

| C-3 | 115 - 120 |

| C-4 | 120 - 125 |

| C-5 | 110 - 115 |

| C-6 | 118 - 123 |

| -OCH₃ | 55 - 60 |

Note: These are predicted values based on the analysis of similar compounds.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of this compound, since the two aromatic protons are not adjacent, no cross-peaks are expected between them in the COSY spectrum.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the protonated aromatic carbons (C-3 and C-6) and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C-1, C-2, C-4, and C-5). For example, the methoxy protons would show correlations to C-2. The aromatic protons would show correlations to neighboring quaternary carbons, helping to piece together the full structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is valuable for confirming the substitution pattern. For instance, a NOESY spectrum should show a correlation between the methoxy protons and the proton at C-3, confirming their proximity.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Functional Group Vibrations of this compound

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the hydroxyl, methoxy, and substituted benzene functional groups.

O-H Stretching: A broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group involved in hydrogen bonding.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The C-H stretching of the methoxy group will likely be observed between 2850 and 2960 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the phenol (B47542) and methoxy groups are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C-Br and C-Cl Stretching: The carbon-halogen stretching vibrations occur at lower frequencies. The C-Cl stretch is anticipated in the range of 600-800 cm⁻¹, while the C-Br stretch is expected at an even lower wavenumber, typically between 500 and 600 cm⁻¹. spectroscopyonline.com

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| -OH | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| -OCH₃ C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Phenolic C-O | Stretching | 1200 - 1300 |

| Methoxy C-O | Stretching | 1000 - 1100 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Note: These are predicted values based on the analysis of similar compounds.

Conformational Analysis and Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonding is expected to be a significant feature in the solid state and in concentrated solutions of this compound. The hydroxyl group of one molecule can act as a hydrogen bond donor to the oxygen atom of the hydroxyl or methoxy group of a neighboring molecule, or to the halogen atoms which can act as weak hydrogen bond acceptors. These hydrogen bonding networks can influence the crystal packing and the physical properties of the compound. The broadness of the O-H stretching band in the IR spectrum is a direct indication of the presence of such hydrogen bonding.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the molecular geometry, intermolecular interactions, and packing efficiency of this compound in its solid state.

Unit Cell Parameters and Space Group Determination

The initial step in a crystallographic analysis involves the determination of the unit cell parameters—the fundamental repeating unit of the crystal lattice defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the systematic absences in the diffraction pattern, would allow for the unambiguous assignment of the crystal system and the space group, which describes the symmetry elements present in the crystal.

Table 1: Hypothetical Unit Cell Parameters for this compound

| Parameter | Hypothetical Value |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Z | Data Not Available |

This table is populated with placeholders as experimental data is not currently available in public databases.

Non-Covalent Interactions and Supramolecular Assembly

A detailed examination of the crystal structure would highlight the non-covalent interactions that govern the supramolecular assembly. These interactions, while weaker than covalent bonds, are crucial in determining the crystal packing and influencing the physical properties of the solid. For this compound, one would anticipate the presence of hydrogen bonding involving the phenolic hydroxyl group, as well as halogen bonding (involving the bromine and chlorine atoms) and van der Waals forces, which collectively dictate the three-dimensional architecture of the crystal.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of this compound with a high degree of accuracy. This precise measurement allows for the unambiguous determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass.

Table 2: Predicted Exact Mass for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | Data Not Available |

| [M-H]⁻ | Data Not Available |

This table presents placeholder values as experimental HRMS data has not been reported.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques used in mass spectrometry, each providing complementary information about the molecule's structure.

In EI-MS , the high-energy electron beam would likely induce significant fragmentation of the this compound molecule. The resulting mass spectrum would be characterized by a series of fragment ions, providing a unique "fingerprint" of the compound. Key fragmentation pathways would likely involve the loss of a methyl group from the methoxy ether, cleavage of the C-Br or C-Cl bonds, and potentially the elimination of CO or other small neutral molecules.

ESI-MS , being a softer ionization technique, would be expected to produce a prominent molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), confirming the molecular weight of the compound with minimal fragmentation. This is particularly useful for confirming the identity of the parent molecule before undertaking more energetic fragmentation studies.

A detailed analysis of the fragmentation patterns from both techniques would allow for the piecing together of the molecule's structure, confirming the connectivity of the atoms and the positions of the various substituents on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Identification of Electronic Transitions and Chromophores

The UV-Vis spectrum of an organic molecule is primarily determined by its chromophores, which are the parts of the molecule that absorb light. In this compound, the primary chromophore is the substituted benzene ring. The electronic transitions observed in the UV-Vis spectrum of this compound are expected to be π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring.

The benzene ring itself typically exhibits two main absorption bands: the E2-band around 204 nm and the B-band around 254 nm. The presence of substituents on the benzene ring significantly influences the position (λmax) and intensity (εmax) of these absorption bands. The substituents on the benzene ring in this compound are a hydroxyl (-OH) group, a methoxy (-OCH3) group, a bromine (-Br) atom, and a chlorine (-Cl) atom.

Hydroxyl (-OH) and Methoxy (-OCH3) Groups: Both the hydroxyl and methoxy groups are auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. These groups have non-bonding electrons on the oxygen atom that can be delocalized into the π-system of the benzene ring (a +M or mesomeric effect). This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required for the π → π* transition, resulting in a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.

The combination of these substituents on the phenol ring is expected to result in a complex UV-Vis spectrum with absorption maxima shifted to longer wavelengths compared to phenol or anisole (B1667542).

Hypothetical Electronic Transitions and Chromophore Analysis:

| Chromophore/Functional Group | Expected Electronic Transition | Influence on Spectrum |

| Substituted Benzene Ring | π → π | Primary absorption bands |

| Hydroxyl (-OH) Group | n → π | Possible, but often obscured by stronger π → π* transitions |

| Methoxy (-OCH3) Group | n → π | Possible, but often obscured by stronger π → π transitions |

| Bromine (-Br) and Chlorine (-Cl) | n → σ* | Transitions at shorter wavelengths, generally not observed in the standard UV-Vis range |

Solvent Effects and pH Sensitivity of Absorption Spectra

The electronic absorption spectrum of this compound is expected to be sensitive to the polarity of the solvent and the pH of the medium. These effects arise from differential solvation of the ground and excited states of the molecule and from changes in the ionization state of the phenolic hydroxyl group.

Solvent Effects:

The position of the UV-Vis absorption bands can shift depending on the polarity of the solvent, a phenomenon known as solvatochromism.

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can form hydrogen bonds with the hydroxyl and methoxy groups of this compound. This hydrogen bonding can stabilize both the ground and excited states. For π → π* transitions, the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, leading to a small bathochromic (red) shift. For n → π* transitions, the non-bonding electrons are involved in hydrogen bonding, which lowers their energy level. This increases the energy required for the transition, resulting in a hypsochromic (blue) shift.

Polar Aprotic Solvents (e.g., dimethyl sulfoxide (B87167), acetonitrile): These solvents can interact through dipole-dipole interactions, which will also influence the energy levels of the ground and excited states, leading to shifts in the absorption maxima.

Nonpolar Solvents (e.g., hexane, cyclohexane): In nonpolar solvents, intermolecular interactions are weaker, and the spectrum is often considered to be a good representation of the molecule's intrinsic electronic transitions.

Hypothetical Solvent Effects on λmax:

| Solvent Type | Expected Shift for π → π | Expected Shift for n → π |

| Polar Protic | Bathochromic (Red Shift) | Hypsochromic (Blue Shift) |

| Polar Aprotic | Bathochromic (Red Shift) | Hypsochromic (Blue Shift) |

| Nonpolar | Reference Spectrum | Reference Spectrum |

pH Sensitivity:

The phenolic hydroxyl group is acidic and can be deprotonated in a basic medium to form the phenoxide ion. This change in ionization state leads to significant changes in the UV-Vis spectrum.

Acidic to Neutral pH: In this range, the compound exists predominantly in its neutral, molecular form.

Basic pH: Upon addition of a base, the phenolic proton is removed, forming the 5-bromo-4-chloro-2-methoxyphenoxide ion. The resulting negative charge on the oxygen atom enhances the electron-donating ability of this group, leading to a stronger delocalization of electrons into the aromatic ring. This increased conjugation significantly reduces the HOMO-LUMO energy gap, causing a pronounced bathochromic shift and an increase in the intensity of the absorption (hyperchromic effect).

Hypothetical pH Effects on UV-Vis Spectrum:

| Condition | Molecular Species | Expected Spectral Change |

| Acidic/Neutral pH | This compound | Absorption at shorter wavelengths |

| Basic pH | 5-Bromo-4-chloro-2-methoxyphenoxide ion | Significant bathochromic shift and hyperchromic effect |

Chemical Reactivity, Reaction Mechanisms, and Derivatization Strategies of 5 Bromo 4 Chloro 2 Methoxyphenol

Nucleophilic Aromatic Substitution and Cross-Coupling Reactions:This part of the analysis was designed to focus on the reactivity of the carbon-halogen bonds. The presence of both bromine and chlorine offers potential for selective reactions. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. However, a detailed literature search yielded no specific examples of the following reactions being performed on 5-Bromo-4-chloro-2-methoxyphenol:

Suzuki-Miyaura Coupling: To form new aryl-aryl bonds.

Sonogashira Coupling: To introduce alkyne moieties. wikipedia.orglibretexts.org

Heck and Stille Coupling: For creating bonds with alkenes or other aryl groups. organic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.org

While the general mechanisms and broad applicability of these coupling reactions are extensively reviewed in chemical literature, specific substrates, reaction conditions, catalysts, and yields for their application to this compound are absent. libretexts.orgorganic-chemistry.org This indicates that the derivatization of this specific molecule is either an unexplored area of research or the results of such studies have not been published in the public domain.

Buchwald-Hartwig Amination and Other C-N Bond Forming Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a significant method for forming carbon-nitrogen (C-N) bonds. While direct studies on this compound are not extensively documented in publicly available literature, the principles of this reaction can be applied to understand its potential reactivity. The reaction typically involves an aryl halide or triflate, an amine, a base, and a palladium catalyst with a suitable phosphine (B1218219) ligand.

In the case of this compound, the presence of two different halogen substituents, bromine and chlorine, introduces the potential for chemoselectivity. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This suggests that amination would likely occur selectively at the C5 position (bearing the bromine atom).

A typical reaction setup would involve reacting this compound with an amine in the presence of a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]) and a bulky electron-rich phosphine ligand such as (±)-BINAP. chemspider.com A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to facilitate the reaction. chemspider.com The reaction is usually carried out in an inert solvent like toluene (B28343) under an inert atmosphere. chemspider.com

Recent advancements in photocatalysis have also opened new avenues for the amination of phenols and halophenols. thieme-connect.comchemrxiv.org Dual catalytic systems, for instance, employing an iridium photocatalyst in conjunction with a pyridinium (B92312) additive, can facilitate the C-N coupling of a variety of substituted phenols with nitrogen nucleophiles, including azoles, indoles, and diarylamines. thieme-connect.comchemrxiv.org For halogenated phenols, this method can lead to ortho- and para-SNAr amination with high yields. thieme-connect.comchemrxiv.org

It is important to note that the phenolic hydroxyl group can sometimes interfere with the catalytic cycle of the Buchwald-Hartwig amination. It may be necessary to protect the hydroxyl group prior to the amination reaction, for example, as a methoxymethyl (MOM) or other suitable ether, and then deprotect it after the C-N bond formation. However, direct amination of phenols has been achieved under specific catalytic conditions. For instance, rhodium-catalyzed amination of phenols offers a direct route to anilines by facilitating the challenging keto-enol tautomerization of phenols. researchgate.net

Table 1: Potential Buchwald-Hartwig Amination of this compound

| Reactant | Catalyst System | Base | Product (Predicted) |

| This compound | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | 5-Amino-4-chloro-2-methoxyphenol |

| This compound | Ir(ppy)₃ / Pyridinium Additive | - | C-N coupled product |

| This compound | Rhodium Complex | - | 5-Amino-4-chloro-2-methoxyphenol |

Reactions Involving the Phenolic Hydroxyl and Methoxy (B1213986) Functional Groups

The reactivity of this compound is significantly influenced by its phenolic hydroxyl and methoxy groups. These functional groups can undergo a variety of transformations, allowing for further derivatization of the molecule.

The phenolic hydroxyl group of this compound can be readily converted into an ether or an ester.

Etherification: This reaction involves the substitution of the acidic proton of the hydroxyl group with an alkyl or aryl group. A common method is the Williamson ether synthesis, where the phenol (B47542) is first treated with a base, such as sodium hydroxide, to form the corresponding sodium phenoxide. youtube.com This phenoxide then acts as a nucleophile and attacks an alkyl halide to form the ether. The reactivity of the alkyl halide follows the order RI > RBr > RCl.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form esters. youtube.com When reacting with a carboxylic acid, a dehydrating agent like concentrated sulfuric acid is often required. The reaction with acyl chlorides is typically more rapid and can be carried out in the presence of a base like pyridine (B92270) to neutralize the HCl produced. youtube.com

These reactions are fundamental in synthetic organic chemistry and can be used to protect the hydroxyl group or to introduce new functionalities into the molecule. nih.gov

The cleavage of the aryl methyl ether bond in the methoxy group is a crucial transformation that can yield a dihydroxylated phenol, a valuable intermediate in many synthetic pathways.

Demethylation: Several reagents are known to cleave aryl methyl ethers. researchgate.net Boron tribromide (BBr₃) is a widely used and effective reagent for this purpose, often employed in a 1:1 stoichiometric ratio. nih.gov Hydrobromic acid (HBr) is another common reagent for demethylation. rsc.org The use of 48% aqueous HBr, sometimes in the presence of a phase-transfer catalyst like tetra-n-butylphosphonium bromide, has been shown to be effective for the selective cleavage of aryl methyl ethers. tandfonline.com Lewis acids such as aluminum chloride (AlCl₃) and aluminum iodide (AlI₃) are also utilized for demethylation, with AlI₃ being a stronger Lewis acid that allows for shorter reaction times. rsc.org

The choice of demethylating agent can be influenced by the presence of other functional groups in the molecule to ensure selectivity. For instance, certain conditions can be chosen to selectively cleave the methyl ether without affecting other parts of the molecule. tandfonline.com The presence of electron-donating or electron-withdrawing groups on the aromatic ring can also influence the rate of demethylation. rsc.org

Functionalization: While less common than demethylation, the methoxy group can potentially be functionalized. Metal-free methods for the etherification of aryl methyl ethers via C-OMe bond cleavage have been developed, allowing for the synthesis of different aryl alkyl ethers. acs.org These reactions often proceed through an SₙAr-type mechanism. acs.org

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Conditions | Reference |

| Boron tribromide (BBr₃) | 1:1 stoichiometry | nih.gov |

| Hydrobromic acid (HBr) | 48% aqueous solution | rsc.org |

| Aluminum chloride (AlCl₃) | Often with a thiol | rsc.org |

| Aluminum iodide (AlI₃) | Acetonitrile, reflux | rsc.org |

Oxidative and Reductive Transformations of this compound

The aromatic ring of this compound is susceptible to both oxidative and reductive transformations, which can lead to a variety of products.

The oxidation of phenols can yield different products depending on the oxidant and reaction conditions. libretexts.org The oxidation of substituted phenols can proceed via hydrogen atom abstraction (HAT) from the phenolic hydroxyl group. acs.orgnih.gov

In the case of this compound, oxidation could potentially lead to the formation of a corresponding benzoquinone. The oxidation of phenols to quinones can be achieved using various oxidizing agents, including Fremy's salt (potassium nitrosodisulfonate). libretexts.org The presence of substituents on the phenolic ring influences the reaction's regioselectivity and the stability of the resulting quinone.

The oxidation of halophenols has been studied in various contexts, including radiolysis and advanced oxidation processes. tandfonline.comrsc.org Hydroxyl radicals, for instance, can react with halophenols through addition to the aromatic ring, which can be followed by elimination of a hydrogen halide. tandfonline.com The nature and position of the halogen substituents affect the sites of radical attack. tandfonline.com Artificial metalloenzymes have also been shown to catalyze the oxidation of halophenols with substrate-dependent chemoselectivity. mdpi.com

It is important to consider that the oxidation of phenols can sometimes lead to the formation of polymeric products through radical coupling. psu.edu

Reductive dehalogenation is a key reaction for removing halogen atoms from aromatic rings. This process is often achieved through catalytic hydrogenation.

Reductive Dehalogenation: The carbon-halogen bonds in this compound can be cleaved reductively. Catalytic hydrogenation using a precious metal catalyst like palladium on carbon (Pd/C) in the presence of hydrogen gas is a common method for dehalogenation. acsgcipr.org The reactivity of the halogens generally follows the order I > Br > Cl > F. Therefore, it is expected that the carbon-bromine bond in this compound would be more readily cleaved than the carbon-chlorine bond, allowing for selective debromination under controlled conditions. Transfer hydrogenation, using hydrogen donors like formic acid or isopropanol (B130326) in the presence of a catalyst, can also be employed for dehalogenation. acsgcipr.org

Other Reduction Reactions: Besides dehalogenation, the phenolic ring itself can be reduced under more vigorous conditions, although this is less common for phenols compared to other aromatic compounds. The primary focus of reduction reactions on halophenols is typically the removal of the halogen substituents.

Synthesis of Advanced Derivatives and Analogues of this compound

The development of advanced derivatives from this compound hinges on the selective manipulation of its multiple reactive sites. These sites include the acidic phenolic proton, the oxygen atom of the hydroxyl group, the aromatic ring itself, and the carbon-halogen bonds. Strategic functionalization at these positions can lead to a diverse array of novel compounds with tailored properties.

The creation of poly-functionalized architectures from this compound can be achieved through several key reaction types that target its distinct functional groups.

Functionalization of the Phenolic Hydroxyl Group: The hydroxyl group is a primary site for derivatization. Standard reactions such as etherification and esterification can be employed to introduce a wide variety of functional groups. nih.govrsc.orgyoutube.com

Etherification: Reaction with alkyl halides in the presence of a base (e.g., potassium carbonate, sodium hydride) can yield a range of ether derivatives. organic-chemistry.org This reaction proceeds via the formation of a more nucleophilic phenoxide ion. The choice of the alkylating agent can introduce functionalities such as alkyl chains, benzyl (B1604629) groups, or chains bearing other reactive ends for further modification.

Esterification: Acylation of the phenolic hydroxyl with acyl chlorides or acid anhydrides provides the corresponding esters. youtube.com This reaction is often carried out in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct. youtube.com

Table 1: Potential Derivatization Reactions at the Hydroxyl Group

| Reaction Type | Reagents | Potential Product Structure | Introduced Functionality |

|---|---|---|---|

| Etherification | Alkyl Halide (R-X), Base (e.g., K₂CO₃) |  | Alkoxy (O-R) group |

| Esterification | Acyl Chloride (R-COCl), Base (e.g., Pyridine) |  | Ester (O-CO-R) group |

Functionalization via Cross-Coupling Reactions: The presence of bromine and chlorine atoms allows for the application of powerful transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. youtube.com The differential reactivity of the C-Br and C-Cl bonds (C-Br being generally more reactive in oxidative addition to palladium catalysts) can, in principle, allow for selective functionalization.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the halo-phenol with an organoboron reagent (e.g., a boronic acid or ester). nih.govnih.gov This is a robust method for forming new C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the positions of the halogens.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl halide with an amine. youtube.comnih.gov This strategy can be used to introduce primary or secondary amine functionalities, which are common in pharmacologically active molecules.

Table 2: Potential Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-substituted phenol |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino-substituted phenol |

The functional groups on this compound serve as handles for its incorporation into larger, more complex cyclic structures.

Synthesis of Heterocyclic Systems: The phenolic moiety is a common precursor for the synthesis of oxygen-containing heterocycles, most notably benzofurans. acs.orgresearchgate.net

Benzofuran (B130515) Synthesis: A common method for benzofuran synthesis involves the reaction of a phenol with an α-haloketone, followed by intramolecular cyclization. nih.gov For this compound, this would involve O-alkylation at the phenolic oxygen with a suitable α-haloketone, followed by a cyclization reaction (often acid- or base-catalyzed) to form the furan (B31954) ring. The substituents on the resulting benzofuran would depend on the choice of the α-haloketone.

Dibenzodioxin Formation: It is important to note that under certain conditions, particularly thermal stress in the presence of a catalyst like copper, chlorophenols can undergo dimerization to form polychlorinated dibenzo-p-dioxins (PCDDs) or dibenzofurans (PCDFs). nih.govcore.ac.uknih.govwikipedia.orgwikipedia.org This represents a potential side-reaction pathway during high-temperature synthesis attempts.

Table 3: Potential Synthesis of Heterocyclic Derivatives

| Heterocycle Type | General Strategy | Key Reagents | Resulting Core Structure |

|---|---|---|---|

| Benzofuran | O-alkylation followed by intramolecular cyclization | α-Haloketone, Base | Substituted Benzofuran |

| Dibenzodioxin | Dimerization of phenoxy radicals | High temperature, Catalyst (e.g., CuCl₂) | Substituted Dibenzodioxin |

Synthesis of Macrocyclic Systems: The incorporation of this compound into macrocycles requires the introduction of two reactive functionalities that can be linked together in an intramolecular fashion. acs.org

A plausible strategy would involve a multi-step process:

Preparation of a Di-functionalized Monomer: The phenol could be functionalized at two positions. For instance, the hydroxyl group could be etherified with a long-chain ω-haloalkanol. Subsequently, a cross-coupling reaction at the more reactive C-Br position could introduce another long chain with a terminal reactive group (e.g., an amine, a carboxylic acid, or an alkene).

Macrocyclization: The resulting linear precursor, now bearing two reactive ends, could undergo a high-dilution intramolecular cyclization. The specific macrocyclization reaction would depend on the nature of the terminal functional groups and could include lactamization, lactonization, or ring-closing metathesis. acs.org

Table 4: Hypothetical Strategy for Macrocycle Synthesis

| Step | Description | Example Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Functionalization of -OH group | Br-(CH₂)n-OH, Base | Phenol with a long hydroxyalkyl chain |

| 2 | Cross-coupling at C-Br position | H₂N-(CH₂)m-B(OH)₂, Pd catalyst | Linear precursor with terminal -OH and -NH₂ groups |

| 3 | Intramolecular Cyclization | Coupling agent (for amide formation) | Macrocyclic ether-amide |

Theoretical and Computational Studies on 5 Bromo 4 Chloro 2 Methoxyphenol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic nature of 5-Bromo-4-chloro-2-methoxyphenol. These computational methods provide a foundational understanding of the molecule's geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Ground State Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to determine its optimized ground state geometry. dergipark.org.trchemijournal.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

The electronic properties derived from DFT calculations include the distribution of electron density, which is influenced by the presence of electron-withdrawing halogen atoms (bromine and chlorine) and the electron-donating methoxy (B1213986) group. nih.gov The interplay of these substituents significantly affects the electronic environment of the phenol (B47542) ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For halogenated phenols, the HOMO is typically distributed over the phenol ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is generally spread across the aromatic ring, signifying the regions susceptible to nucleophilic attack. Quantitative Structure-Activity Relationship (QSAR) studies on halogenated phenols have utilized HOMO and LUMO energies as key descriptors to predict their biological activity and toxicity. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In substituted phenols, the nature and position of the substituents modulate this energy gap.

Table 1: Representative Frontier Molecular Orbital Energies for Halogenated Phenols

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Halogenated Phenol Set (average) | -9.5 to -10.5 | -1.0 to -2.0 | 7.5 to 8.5 |

Note: The values presented are representative ranges based on QSAR studies of various halogenated phenols and are intended to provide an illustrative example. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For a molecule like this compound, the MEP surface would likely show a region of significant negative potential around the phenolic oxygen atom due to its lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential, rendering it susceptible to nucleophilic attack. The halogen substituents would also influence the electrostatic potential of the aromatic ring. Theoretical studies on similar bromo-hydroxybenzaldehydes have utilized MEP analysis to explore their reactive sites.

Calculations of Dipole Moments and Polarizability

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is also calculable using computational methods and is important for understanding non-covalent interactions. A study on a related Schiff-base derivative of a bromo-chloro-phenol compound computed the total dipole moment and linear polarizability using DFT with the B3LYP/6-311G(d,p) level of theory. dergipark.org.tr

Conformational Analysis and Energetic Landscapes

The flexibility of the methoxy and hydroxyl groups in this compound gives rise to different possible conformations, each with a distinct energy. Understanding the conformational preferences and the energy barriers to rotation is essential for a complete picture of the molecule's behavior.

Exploration of Stable Conformations and Rotational Barriers

The orientation of the methoxy and hydroxyl groups relative to the phenol ring and to each other determines the stable conformations of this compound. The rotation around the C-O bonds of these groups leads to different conformers. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the methoxy oxygen is a possibility that can significantly stabilize a particular conformation.

Computational studies on methoxyphenols have shown that the relative orientation of the hydroxyl and methoxy groups can lead to multiple stable isomers. The energy barriers for the rotation of these groups can be calculated, providing insight into the likelihood of interconversion between different conformations at a given temperature. For instance, in 2-methoxyphenol, a twofold component of 6 kcal/mol has been suggested for the rotational potential function of the hydroxyl group. acs.org

Intramolecular Hydrogen Bonding and Steric Hindrance Effects

The structure of this compound, with a hydroxyl group ortho to a methoxy group, suggests the potential for intramolecular hydrogen bonding. This non-covalent interaction, where the hydroxyl proton interacts with the oxygen of the methoxy group, can significantly influence the molecule's conformation and reactivity. The presence of bulky halogen substituents (bromine and chlorine) also introduces steric hindrance, which can affect the planarity of the phenyl ring and the orientation of the substituent groups.

Computational studies on ortho-substituted phenols have shown that the interplay between hydrogen bonding and steric effects is crucial in determining the most stable conformer. rsc.org For this compound, it is anticipated that the intramolecular hydrogen bond would lead to a more planar arrangement of the hydroxyl and methoxy groups relative to the benzene (B151609) ring. However, the steric bulk of the bromine and chlorine atoms could introduce out-of-plane distortions. The relative energies of different conformers, arising from the rotation of the hydroxyl and methoxy groups, can be calculated using quantum mechanical methods to identify the most stable geometry.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transient structures and energetic barriers that are often difficult to study experimentally. nih.govcapes.gov.br For this compound, computational methods can be employed to investigate various reaction types, such as electrophilic aromatic substitution or oxidation. nih.govnih.govnih.gov

Transition State Characterization and Reaction Pathway Determination

By mapping the potential energy surface of a reaction, computational chemistry can identify the transition state—the highest energy point along the reaction coordinate. capes.gov.br For a hypothetical reaction, such as the nitration of this compound, theoretical calculations can determine the structure of the transition state for the attack of the nitronium ion at different positions on the aromatic ring. This allows for the determination of the preferred reaction pathway. The presence of the electron-donating hydroxyl and methoxy groups, and the electron-withdrawing and sterically hindering halogen atoms, would all influence the regioselectivity of such a reaction.

Calculation of Activation Energies and Thermochemical Parameters

Once the transition state is located, its energy relative to the reactants can be calculated to determine the activation energy of the reaction. capes.gov.br This provides a quantitative measure of the reaction's feasibility. Thermochemical parameters such as the enthalpy and Gibbs free energy of reaction can also be computed to predict the reaction's spontaneity and equilibrium position. nih.gov For this compound, these calculations would be essential in understanding its reactivity and stability under various conditions.

Illustrative Data Table: Calculated Thermochemical Parameters for a Hypothetical Reaction of this compound. Note: These are representative values based on typical calculations for similar phenolic compounds, as specific experimental or calculated data for this reaction of this compound is not available in the cited literature.

| Parameter | Calculated Value (kJ/mol) |

| Activation Energy (Ea) | +85 |

| Enthalpy of Reaction (ΔH) | -120 |

| Gibbs Free Energy of Reaction (ΔG) | -105 |

Prediction and Validation of Spectroscopic Properties

Computational methods are widely used to predict and help interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. nih.govrsc.orgnih.gov

Theoretical NMR Chemical Shifts and Coupling Constants

Theoretical calculations can provide valuable predictions of 1H and 13C NMR chemical shifts and coupling constants. rsc.orgmdpi.com For this compound, these calculations would be sensitive to the electronic environment of each nucleus, which is influenced by the substituents on the benzene ring. The predicted chemical shifts can be compared with experimental data (if available) to confirm the molecular structure. Discrepancies between calculated and experimental values can often provide further insight into subtle electronic and conformational effects.

Illustrative Data Table: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound. Note: These are representative values based on typical calculations for similar phenolic compounds, as specific experimental or calculated data for this compound is not available in the cited literature.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C1-OH | 5.8 - 6.5 | - |

| C2-OCH3 | 3.8 - 4.0 | 55 - 60 |

| H3 | 6.8 - 7.2 | - |

| C3 | - | 110 - 115 |

| C4-Cl | - | 120 - 125 |

| C5-Br | - | 115 - 120 |

| H6 | 6.9 - 7.3 | - |

| C6 | - | 125 - 130 |

| C1 | - | 145 - 150 |

| C2 | - | 148 - 153 |

Simulation of Vibrational Frequencies (IR and Raman Spectra)

Vibrational spectroscopy is a key technique for identifying functional groups and determining molecular structure. Theoretical frequency calculations can simulate the infrared (IR) and Raman spectra of a molecule. nih.gov For this compound, these simulations would predict the frequencies and intensities of the vibrational modes, such as the O-H stretch, C-O stretch, C-H bends, and the vibrations of the aromatic ring. The calculated frequencies are often scaled to better match experimental data, accounting for approximations in the theoretical methods and anharmonicity. These simulated spectra can be instrumental in assigning the bands observed in experimental IR and Raman spectra.

Illustrative Data Table: Predicted Key Vibrational Frequencies (cm-1) for this compound. Note: These are representative values based on typical calculations for similar phenolic compounds, as specific experimental or calculated data for this compound is not available in the cited literature.

| Vibrational Mode | Predicted Frequency (cm-1) |

| O-H Stretch (intramolecularly H-bonded) | 3400 - 3550 |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch (methoxy) | 2850 - 2950 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (methoxy) | 1200 - 1275 |

| C-Cl Stretch | 700 - 850 |

| C-Br Stretch | 550 - 690 |

Prediction of UV-Vis Electronic Absorption Spectra

Theoretical and computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the UV-Vis electronic absorption spectra of organic molecules. nih.govmdpi.com These methods provide insights into the electronic transitions between molecular orbitals, which are responsible for the absorption of ultraviolet and visible light. numberanalytics.com For substituted phenols, computational studies have shown that both the position and nature of the substituents on the benzene ring significantly influence the absorption maxima (λmax). nih.govresearchgate.net

The predicted UV-Vis spectrum of this compound would be expected to show characteristic absorption bands arising from π → π* transitions within the substituted benzene ring. The presence of the bromo, chloro, methoxy, and hydroxyl groups as substituents alters the energy levels of the π molecular orbitals compared to phenol, which typically exhibits a λmax around 275 nm. docbrown.info The combination of these substituents is expected to cause a shift in the absorption bands. For instance, studies on chlorophenols and other substituted phenols have demonstrated that substituents can lead to either a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. researchgate.netresearchgate.net

Based on computational studies of related halogenated and methoxy-substituted phenols, a hypothetical TD-DFT calculation for this compound would likely predict several electronic transitions in the ultraviolet region. The predicted absorption maxima (λmax), corresponding excitation energies, and oscillator strengths (f) provide a theoretical fingerprint of the molecule's electronic structure.

A representative set of predicted UV-Vis data for this compound, as would be generated by a TD-DFT calculation, is presented in Table 1. This table illustrates the kind of detailed information that can be obtained from such theoretical investigations.

Table 1: Predicted UV-Vis Electronic Absorption Data for this compound

| Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| 285 | 4.35 | 0.025 | HOMO -> LUMO |

| 230 | 5.39 | 0.150 | HOMO-1 -> LUMO |

| 205 | 6.05 | 0.350 | HOMO -> LUMO+1 |

Note: This data is hypothetical and serves as an illustrative example of the output from a TD-DFT calculation. HOMO refers to the Highest Occupied Molecular Orbital, and LUMO refers to the Lowest Unoccupied Molecular Orbital.

Advanced Applications of 5 Bromo 4 Chloro 2 Methoxyphenol in Chemical Science and Technology

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of reactive sites on the aromatic ring of 5-Bromo-4-chloro-2-methoxyphenol makes it a versatile intermediate for the synthesis of more complex molecules. The hydroxyl and methoxy (B1213986) groups can direct further electrophilic substitution, while the bromo and chloro substituents are amenable to a wide array of cross-coupling reactions.

Precursor for Advanced Pharmaceutical Scaffolds (Non-Clinical Focus)

While direct, large-scale applications in pharmaceutical synthesis are not widely reported, the underlying structure of this compound is found within precursors to bioactive molecules. For instance, related structures such as 5-bromo-2-chloro-4'-ethoxydiphenylmethane serve as key intermediates in the synthesis of pharmaceuticals. google.compatsnap.compatsnap.comgoogle.com The synthesis of such diphenylmethane (B89790) derivatives often involves Friedel-Crafts reactions, where a substituted benzoyl chloride reacts with an appropriate aromatic compound. google.com The this compound moiety, after suitable modification (e.g., conversion of the phenol (B47542) to a more reactive derivative), could theoretically be employed in similar synthetic strategies to generate diverse molecular scaffolds for drug discovery programs.

The presence of multiple halogen atoms allows for selective and sequential cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a variety of substituents and build molecular complexity. This step-wise functionalization is a cornerstone of modern medicinal chemistry for the generation of compound libraries for high-throughput screening.

Building Block for Agrochemicals (Non-Biological Focus)

The synthesis of novel agrochemicals often relies on the use of highly functionalized aromatic intermediates. google.com Halogenated phenols and their derivatives are known to be precursors to a range of pesticides and herbicides. The specific substitution pattern of this compound could be leveraged to create new agrochemical candidates. The bromo and chloro groups can be crucial for tuning the lipophilicity and metabolic stability of the final compound, which are important parameters for its efficacy and environmental persistence.